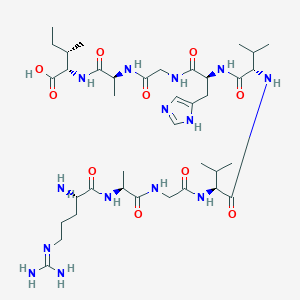![molecular formula C13H13N5O4 B14214037 (5-Nitrofuran-2-yl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone CAS No. 831203-93-1](/img/structure/B14214037.png)
(5-Nitrofuran-2-yl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Nitrofuran-2-yl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone is a chemical compound that belongs to the class of heterocyclic compounds. It features a nitrofuran moiety linked to a pyrimidinyl-substituted piperazine ring through a methanone bridge.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Nitrofuran-2-yl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the nitrofuran moiety: This can be achieved by nitration of furan derivatives under controlled conditions.
Synthesis of pyrimidinyl-substituted piperazine: This involves the reaction of pyrimidine derivatives with piperazine in the presence of suitable catalysts.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This may include the use of continuous flow reactors, green chemistry principles, and automated synthesis techniques .
Analyse Des Réactions Chimiques
Types of Reactions
(5-Nitrofuran-2-yl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized under specific conditions to form corresponding nitro derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted products depending on the nucleophile used.
Applications De Recherche Scientifique
(5-Nitrofuran-2-yl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding
Mécanisme D'action
The mechanism of action of (5-Nitrofuran-2-yl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. The nitrofuran moiety can form reactive intermediates that interact with DNA or proteins, leading to antimicrobial or anticancer effects. The pyrimidinyl-piperazine part of the molecule can bind to specific receptors or enzymes, modulating their activity and leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Nitrofurantoin: Another nitrofuran derivative used as an antimicrobial agent.
Pyrimethamine: A pyrimidine derivative used as an antimalarial drug.
Piperazine derivatives: Various piperazine-based compounds used in medicinal chemistry
Uniqueness
(5-Nitrofuran-2-yl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone is unique due to its combined structural features of nitrofuran, pyrimidine, and piperazine moieties. This combination allows it to exhibit a broad spectrum of biological activities and makes it a versatile compound for various applications .
Propriétés
Numéro CAS |
831203-93-1 |
|---|---|
Formule moléculaire |
C13H13N5O4 |
Poids moléculaire |
303.27 g/mol |
Nom IUPAC |
(5-nitrofuran-2-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C13H13N5O4/c19-12(10-2-3-11(22-10)18(20)21)16-6-8-17(9-7-16)13-14-4-1-5-15-13/h1-5H,6-9H2 |
Clé InChI |
DPLMXBJJIHZAHH-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1C2=NC=CC=N2)C(=O)C3=CC=C(O3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


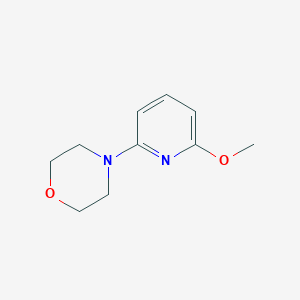
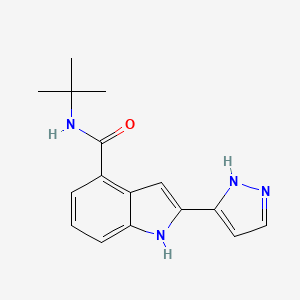
![1-(3,4-Dibromo-7-oxabicyclo[4.1.0]heptan-1-yl)ethan-1-one](/img/structure/B14213972.png)
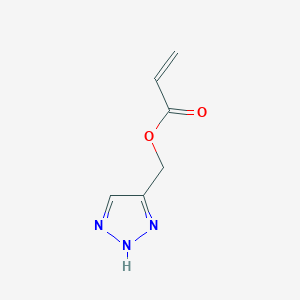
![1,3-Dioxane-4,6-dione, 5-[(3,5-dimethoxyphenyl)methyl]-2,2-dimethyl-](/img/structure/B14213976.png)
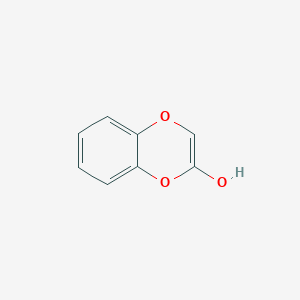
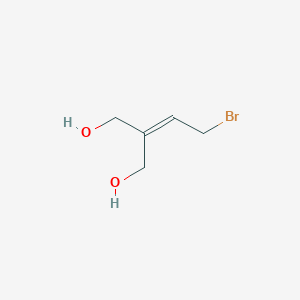
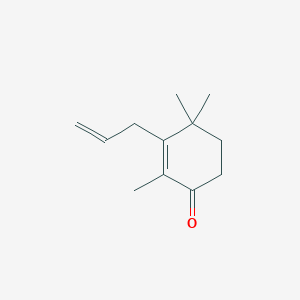

![Hexanamide, 6-hydroxy-N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]-](/img/structure/B14214015.png)
![2-[4-(Docosyloxy)phenyl]-1-methylpyrrolidine](/img/structure/B14214022.png)
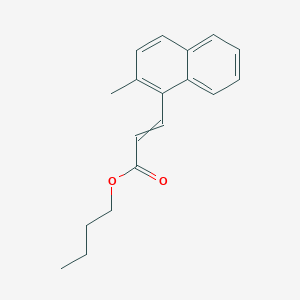
![3-Isoxazolecarboxamide, 5-[[(3-chlorophenyl)sulfonyl]methyl]-N-hydroxy-](/img/structure/B14214036.png)
